Synthesis and characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine
Synthesis and characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine
This guide provides a comprehensive overview of the synthesis and characterization of 1-(2,3,5,6-tetramethylphenyl)piperazine, a substituted arylpiperazine of significant interest in medicinal chemistry and drug discovery. The N-arylpiperazine moiety is a privileged structure found in numerous biologically active compounds with diverse pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and characterization data.
Introduction
The piperazine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals, contributing to their therapeutic efficacy across various disease areas, including oncology, psychiatry, and infectious diseases.[2][3] Substituted piperazines are crucial building blocks in the synthesis of complex molecules.[4][5] The specific compound, 1-(2,3,5,6-tetramethylphenyl)piperazine, also known as durylpiperazine, presents a unique structural feature with a sterically hindered aryl group. This substitution can significantly influence the compound's physicochemical properties, metabolic stability, and target-binding affinity.
The synthesis of N-arylpiperazines has traditionally been challenging, often requiring harsh reaction conditions and limited by the availability of substituted anilines.[1] However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these valuable compounds, offering a versatile and efficient methodology.[1][4][6]
Synthesis of 1-(2,3,5,6-Tetramethylphenyl)piperazine
The most effective and widely adopted method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][4]
Reaction Scheme
The synthesis proceeds via the reaction of 1-bromo-2,3,5,6-tetramethylbenzene (durene bromide) with an excess of piperazine in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: Synthetic workflow for 1-(2,3,5,6-Tetramethylphenyl)piperazine.
Experimental Protocol
Materials:
-
1-Bromo-2,3,5,6-tetramethylbenzene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: Add 1-bromo-2,3,5,6-tetramethylbenzene (1 equivalent) and piperazine (2-3 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2,3,5,6-tetramethylphenyl)piperazine.[7]
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the bis-arylated byproduct and drives the reaction towards the desired mono-arylated product.[1]
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with sterically hindered aryl halides.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine and facilitate the catalytic cycle.[8]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Characterization of 1-(2,3,5,6-Tetramethylphenyl)piperazine
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.10 | t | 4H | -CH₂- (piperazine, adjacent to N-aryl) |
| ~ 2.95 | t | 4H | -CH₂- (piperazine, adjacent to NH) |
| ~ 2.30 | s | 6H | Ar-CH₃ (ortho) |
| ~ 2.25 | s | 6H | Ar-CH₃ (meta) |
| ~ 1.70 | br s | 1H | -NH- |
Note: The chemical shifts are estimations based on similar structures and may vary slightly.[2][9]
Expected ¹³C NMR Data (in CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Ar-C (quaternary, attached to N) |
| ~ 132.5 | Ar-C (quaternary, ortho) |
| ~ 130.0 | Ar-C (quaternary, meta) |
| ~ 53.0 | -CH₂- (piperazine, adjacent to N-aryl) |
| ~ 46.0 | -CH₂- (piperazine, adjacent to NH) |
| ~ 20.5 | Ar-CH₃ (ortho) |
| ~ 16.0 | Ar-CH₃ (meta) |
Note: The chemical shifts are estimations based on similar structures and may vary slightly.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this class of compounds.
Expected Data:
-
Molecular Formula: C₁₄H₂₂N₂
-
Molecular Weight: 218.34 g/mol
-
Expected [M+H]⁺: 219.18
The fragmentation pattern in the mass spectrum will likely show cleavage of the C-N bonds of the piperazine ring.[10]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Absorptions (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | N-H stretch (secondary amine) |
| 2950-2800 | C-H stretch (aliphatic and aromatic)[11] |
| ~ 1600, 1480 | C=C stretch (aromatic ring) |
| ~ 1250 | C-N stretch |
Purity Assessment
The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or GC-MS. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) is typically used. The purity should be >95% for use in biological assays.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of 1-(2,3,5,6-tetramethylphenyl)piperazine via the Buchwald-Hartwig amination. The detailed characterization protocol ensures the structural confirmation and purity assessment of the final product. The insights into the rationale behind the experimental choices provide a deeper understanding of the synthetic process. This information is intended to empower researchers in the synthesis and utilization of this and related N-arylpiperazine compounds for the advancement of drug discovery and development.
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